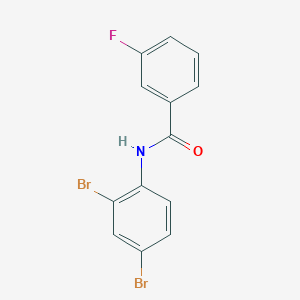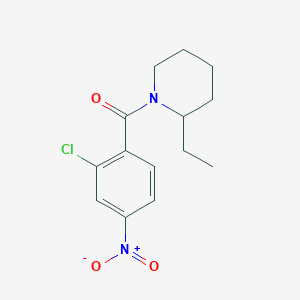
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a benzylidene group, a methyl-nitrophenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the reaction of 4-methyl-3-nitrophenyl isocyanate with benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, leading to the formation of substituted products.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The benzylidene group can undergo oxidation to form benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, and conditions involving mild heating or room temperature.
Reduction: Reagents like hydrogen gas with a palladium catalyst, or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Reduction: Amino-substituted oxazole derivatives.
Oxidation: Benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as biocompatible polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with nucleophiles, such as hydroxyl groups and amines. This interaction follows a nucleophilic substitution pathway, where the hydroxyl group of the compound is replaced by the nucleophile, leading to the formation of substituted products. The compound’s nitro group can also undergo reduction to form an amino group, which can further participate in various biochemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-3-nitrophenyl isocyanate: Shares the nitrophenyl group but lacks the oxazole ring.
4-Nitrophenyl isocyanate: Similar in structure but with a nitrophenyl group instead of a methyl-nitrophenyl group.
Uniqueness
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of a benzylidene group, a methyl-nitrophenyl group, and an oxazole ring.
Propiedades
Fórmula molecular |
C17H12N2O4 |
|---|---|
Peso molecular |
308.29 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12N2O4/c1-11-7-8-13(10-15(11)19(21)22)16-18-14(17(20)23-16)9-12-5-3-2-4-6-12/h2-10H,1H3/b14-9- |
Clave InChI |
YLDZSPWGWMHEOL-ZROIWOOFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3)/C(=O)O2)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3)C(=O)O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)
![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)

![N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide](/img/structure/B11692101.png)
![N-[(2-chlorophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11692113.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11692119.png)
![2-[(4-nitrophenyl)sulfanyl]-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11692121.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692125.png)

![N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B11692136.png)

![2,2'-{oxybis[benzene-4,1-diyl(1,3-dioxo-1,3-dihydro-2H-isoindole-2,5-diyl)carbonylimino]}dibenzoic acid](/img/structure/B11692155.png)
